molecular formula C18H16N4O3 B2612944 5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide CAS No. 1285546-77-1

5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide

Cat. No. B2612944
CAS RN: 1285546-77-1
M. Wt: 336.351
InChI Key: JHBLCZRYGJRHFA-XLWYYFMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.351. The purity is usually 95%.
BenchChem offers high-quality 5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Potential

A study by Prabakaran, Manivarman, and Bharanidharan (2021) highlighted the synthesis of novel chalcone derivatives from reactions involving furan carbonyl and other substituents, demonstrating significant antioxidant activity. These compounds, structurally similar to the query compound, exhibit potential as antioxidants due to their interaction with protein tyrosine kinase, indicating their relevance in combating oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).

Cytotoxic Activity

The synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, as reported by Hassan, Hafez, and Osman (2014), underscore the cytotoxic potential of these compounds against Ehrlich Ascites Carcinoma (EAC) cells. This research suggests the importance of such compounds in the development of new cancer therapies, highlighting their role in scientific studies focused on finding potent anticancer agents (Hassan, Hafez, & Osman, 2014).

Antiprotozoal Activity

Research on imidazo[1,2-a]pyridines, including derivatives with furan substituents, demonstrated significant antiprotozoal activity, especially against Trypanosoma brucei rhodesiense and Plasmodium falciparum. The study conducted by Ismail et al. (2004) on compounds structurally related to the query compound indicates their potential as therapeutic agents in treating protozoal infections, showcasing the broad applicability of these compounds in antimicrobial and antiprotozoal research (Ismail et al., 2004).

Antibacterial and Anti-inflammatory Activities

Another research area includes the synthesis and evaluation of pyrazoline derivatives for their antibacterial and anti-inflammatory properties, as investigated by Ravula et al. (2016). These studies demonstrate the compound's utility in developing new treatments for bacterial infections and inflammatory conditions, underscoring the versatility of furan and pyrazole derivatives in medicinal chemistry (Ravula et al., 2016).

properties

IUPAC Name

5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-24-16-8-3-2-6-13(16)7-4-10-19-22-18(23)15-12-14(20-21-15)17-9-5-11-25-17/h2-12H,1H3,(H,20,21)(H,22,23)/b7-4+,19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBLCZRYGJRHFA-XLWYYFMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326194
Record name 5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide

CAS RN

1285546-77-1
Record name 5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.